molecular formula C13H22N2O6 B13131563 tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate

Katalognummer: B13131563
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: XWUVWGSPBULRIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspirooctane and a carboxylate group. This compound is often used in various research and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate is unique due to its spirocyclic structure and the presence of both diazaspiro and carboxylate groups. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C13H22N2O6

Molekulargewicht

302.32 g/mol

IUPAC-Name

tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

XWUVWGSPBULRIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.